molecular formula C12H17ClINO B13783359 5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide CAS No. 63978-87-0

5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide

Cat. No.: B13783359
CAS No.: 63978-87-0
M. Wt: 353.63 g/mol
InChI Key: MSZSMWMWASFRAA-UHFFFAOYSA-N
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Description

“5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” is a complex organic compound that belongs to the class of naphthols. Naphthols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a naphthol core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” typically involves multi-step organic reactions. The process may start with the chlorination of naphthol, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step often involves the formation of the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or marker in biochemical assays.

    Medicine: Potential therapeutic agent or diagnostic tool.

    Industry: Could be used in the manufacture of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthol derivatives: Compounds with similar naphthol cores but different functional groups.

    Chlorinated naphthols: Compounds with chlorine atoms attached to the naphthol ring.

    Dimethylamino derivatives: Compounds with dimethylamino groups attached to various aromatic systems.

Uniqueness

The unique combination of functional groups in “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” may impart distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide is an organic compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is critical for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆ClNO
  • SMILES Notation : CN(C)C1CCCC2=C(C=CC(=C12)C=C2)Cl
  • Molecular Weight : 229.72 g/mol

The compound features a naphthalene ring system with a chloro substituent and a dimethylamino group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the chloro group and the naphthalene ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Studies have shown that naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 5-naphthol have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic processes. Inhibitors of cytochrome P450 enzymes are of particular interest due to their role in drug metabolism and potential interactions with other therapeutic agents .

Case Study 1: Anticancer Efficacy

In a study involving various naphthalene derivatives, 5-naphthol derivatives were tested against human breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly compared to controls. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

A comparative analysis of 5-naphthol derivatives against Gram-positive and Gram-negative bacteria revealed that certain structural modifications enhanced antimicrobial efficacy. The chloro substitution was noted to increase lipophilicity, aiding in membrane penetration .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Properties

CAS No.

63978-87-0

Molecular Formula

C12H17ClINO

Molecular Weight

353.63 g/mol

IUPAC Name

(8-chloro-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;iodide

InChI

InChI=1S/C12H16ClNO.HI/c1-14(2)10-5-3-4-8-11(15)7-6-9(13)12(8)10;/h6-7,10,15H,3-5H2,1-2H3;1H

InChI Key

MSZSMWMWASFRAA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)O.[I-]

Origin of Product

United States

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